molecular formula C14H21N3O3 B14190153 5-(Azidomethyl)-2-methoxy-1,3-bis[(propan-2-yl)oxy]benzene CAS No. 918446-57-8

5-(Azidomethyl)-2-methoxy-1,3-bis[(propan-2-yl)oxy]benzene

Cat. No.: B14190153
CAS No.: 918446-57-8
M. Wt: 279.33 g/mol
InChI Key: UXSIZVNJIVFHBI-UHFFFAOYSA-N
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Description

5-(Azidomethyl)-2-methoxy-1,3-bis[(propan-2-yl)oxy]benzene is an organic compound that features an azide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction where a halomethyl derivative of the benzene ring reacts with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions and improve safety when handling azides.

Chemical Reactions Analysis

Types of Reactions

5-(Azidomethyl)-2-methoxy-1,3-bis[(propan-2-yl)oxy]benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Sodium Azide: Used for introducing the azide group.

    Palladium Catalyst: Used in reduction reactions.

    Strong Oxidizers: Such as potassium permanganate for oxidation reactions.

Major Products

    Triazoles: Formed via click chemistry.

    Amines: Formed via reduction of the azide group.

    Carbonyl Compounds: Formed via oxidation of the methoxy group.

Scientific Research Applications

5-(Azidomethyl)-2-methoxy-1,3-bis[(propan-2-yl)oxy]benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Azidomethyl)-2-methoxy-1,3-bis[(propan-2-yl)oxy]benzene largely depends on the specific reaction it undergoes. For instance, in click chemistry, the azide group reacts with an alkyne to form a triazole ring via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . This reaction is highly specific and efficient, making it valuable for bioconjugation and material science applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Azidomethyl)-2-methoxy-1,3-bis[(propan-2-yl)oxy]benzene is unique due to its combination of functional groups, which allows for diverse chemical reactivity and applications. The presence of both azide and methoxy groups provides multiple sites for chemical modification, making it a versatile compound in synthetic chemistry.

Properties

CAS No.

918446-57-8

Molecular Formula

C14H21N3O3

Molecular Weight

279.33 g/mol

IUPAC Name

5-(azidomethyl)-2-methoxy-1,3-di(propan-2-yloxy)benzene

InChI

InChI=1S/C14H21N3O3/c1-9(2)19-12-6-11(8-16-17-15)7-13(14(12)18-5)20-10(3)4/h6-7,9-10H,8H2,1-5H3

InChI Key

UXSIZVNJIVFHBI-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=CC(=C1OC)OC(C)C)CN=[N+]=[N-]

Origin of Product

United States

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